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molecular formula C9H9N3S B8298981 2,3-Dihydroimidazo[2,1-b]benzothiazol-5-amine

2,3-Dihydroimidazo[2,1-b]benzothiazol-5-amine

Cat. No. B8298981
M. Wt: 191.26 g/mol
InChI Key: SPWWBEBNAPNKAL-UHFFFAOYSA-N
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Patent
US04262004

Procedure details

A mixture of 5.5 parts of 2,3-dihydro-5-nitroimidazo[2,1-b]benzothiazole and 160 parts of methanol, saturated with ammonia is hydrogenated at normal pressure and at room temperature with 2 parts of platinum-on-charcoal catalyst 5%. After the calculated amount of hydrogen is taken up, the catalyst is filtered off and the filtrate is evaporated. The residue is crystallized from 1-butanol. The product is filtered off and dried, yielding 3 parts of 2,3-dihydroimidazo[2,1-b]benzothiazol-5-amine; mp. 229.2° C.
Name
2,3-dihydro-5-nitroimidazo[2,1-b]benzothiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]2[N:10]3[CH2:15][CH2:14][N:13]=[C:11]3[S:12][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.N.[H][H]>[Pt].CO>[N:13]1[CH2:14][CH2:15][N:10]2[C:9]3=[C:4]([NH2:1])[CH:5]=[CH:6][CH:7]=[C:8]3[S:12][C:11]=12

Inputs

Step One
Name
2,3-dihydro-5-nitroimidazo[2,1-b]benzothiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC2=C1N1C(S2)=NCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from 1-butanol
FILTRATION
Type
FILTRATION
Details
The product is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N=1CCN2C1SC=1C2=C(C=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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